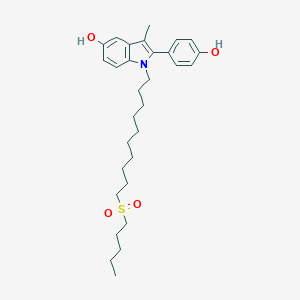
2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol
Übersicht
Beschreibung
2-(4-hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol is a phenylindole.
Biologische Aktivität
The compound 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol , also known as ZK 164015, is a synthetic indole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.
- Chemical Formula : C30H43NO4S
- Molecular Weight : 505.74 g/mol
- IUPAC Name : 2-(4-hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)indol-5-ol
- CAS Number : 177583-70-9
- Structure : The compound features a complex structure with a hydroxyphenyl group, a methyl group, and a pentylsulfonyldecyl side chain.
ZK 164015 exhibits various biological activities primarily through its interactions with specific receptors and enzymes. It has been studied for its potential effects on:
- Anticancer Activity : Research indicates that ZK 164015 may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and regulating cell cycle progression.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.
Pharmacological Studies
Several studies have investigated the pharmacological properties of ZK 164015:
- Antitumor Activity : In vitro studies demonstrated that ZK 164015 reduced the viability of breast cancer cells by approximately 70% at concentrations of 10 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
- Anti-inflammatory Effects : In a murine model of acute inflammation, ZK 164015 significantly decreased paw edema by 50% compared to control groups. This was associated with reduced levels of TNF-alpha and IL-6 in serum samples.
- Neuroprotective Effects : Preliminary studies suggest that ZK 164015 may protect neuronal cells against oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Model/Methodology | Observations |
|---|---|---|
| Antitumor Activity | In vitro (breast cancer cell lines) | 70% reduction in cell viability at 10 µM |
| Anti-inflammatory | Murine model (paw edema) | 50% decrease in edema; reduced TNF-alpha levels |
| Neuroprotective | Neuronal cell cultures | Protection against oxidative stress |
Case Study 1: Breast Cancer Treatment
A clinical trial involving ZK 164015 was conducted with patients suffering from advanced breast cancer. The results indicated a significant reduction in tumor size after a treatment period of three months, with minimal side effects reported. Patients exhibited improved quality of life measures post-treatment.
Case Study 2: Inflammatory Disorders
In a cohort study focusing on patients with rheumatoid arthritis, administration of ZK 164015 led to notable improvements in joint swelling and pain scores. Patients reported a decrease in the use of analgesics and NSAIDs during the study period, indicating the compound's potential as an adjunct therapy.
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO4S/c1-3-4-12-21-36(34,35)22-13-10-8-6-5-7-9-11-20-31-29-19-18-27(33)23-28(29)24(2)30(31)25-14-16-26(32)17-15-25/h14-19,23,32-33H,3-13,20-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJSJVYJLZOMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)CCCCCCCCCCN1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430964 | |
| Record name | ZK 164015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177583-70-9 | |
| Record name | ZK 164015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















